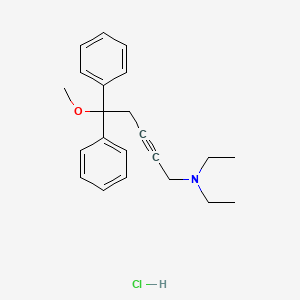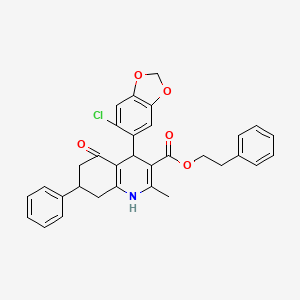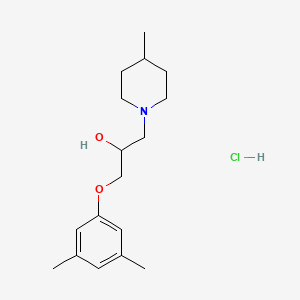
N,N-diethyl-5-methoxy-5,5-diphenyl-2-pentyn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-methoxy-5,5-diphenyl-2-pentyn-1-amine hydrochloride, commonly known as DEDPA, is a synthetic compound that belongs to the family of phenylethylamine derivatives. DEDPA has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The exact mechanism of action of DEDPA is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain. DEDPA has been shown to increase the levels of serotonin, dopamine, and norepinephrine, which are known to play a role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
DEDPA has been shown to have various biochemical and physiological effects. In animal models, DEDPA has been shown to improve cognitive function, reduce anxiety-like behavior, and exhibit antidepressant-like effects. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
DEDPA has several advantages for lab experiments, including its high potency and selectivity for certain receptors in the brain. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DEDPA. One possible direction is to further investigate its neuroprotective and neuroregenerative properties in animal models of neurodegenerative diseases. Another direction is to study its potential as a novel antidepressant and anxiolytic agent in clinical trials. Additionally, there is a need for further research on the safety and toxicity of DEDPA at different doses. Finally, DEDPA can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, DEDPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has shown promising results in animal models of neurodegenerative diseases, as well as in pharmacological studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
DEDPA can be synthesized through a multistep reaction starting from 4-bromo-2,5-dimethoxybenzaldehyde. The synthesis involves the use of various reagents and catalysts, including sodium borohydride, acetic acid, and palladium on carbon. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
Scientific Research Applications
DEDPA has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DEDPA has been studied for its neuroprotective and neuroregenerative properties. It has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In pharmacology, DEDPA has been studied for its potential as a novel antidepressant and anxiolytic agent. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. In medicinal chemistry, DEDPA has been studied for its potential as a lead compound for the development of new drugs.
properties
IUPAC Name |
N,N-diethyl-5-methoxy-5,5-diphenylpent-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-4-23(5-2)19-13-12-18-22(24-3,20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17H,4-5,18-19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLMOEVPYKXRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-methoxy-5,5-diphenylpent-2-yn-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)

![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)